molecular formula C38H46O9 B12405926 8,8a-Dihydro-8-hydroxygambogic acid

8,8a-Dihydro-8-hydroxygambogic acid

Cat. No.: B12405926
M. Wt: 646.8 g/mol
InChI Key: LJUARHDVFLLQMF-ARCSGUTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8a-Dihydro-8-hydroxygambogic acid is a natural product isolated from the resin of Garcinia hanburyi. This compound has garnered significant attention due to its potent anticancer properties. It exhibits cytotoxicity against various cancer cell lines, making it a valuable subject of study in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,8a-Dihydro-8-hydroxygambogic acid is primarily obtained through natural extraction from the resin of Garcinia hanburyi. The resin is collected by making incisions in the bark of the tree, allowing the resin to ooze out and solidify. This resin is then processed to isolate the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction methods .

Chemical Reactions Analysis

Types of Reactions: 8,8a-Dihydro-8-hydroxygambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

8,8a-Dihydro-8-hydroxygambogic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8,8a-Dihydro-8-hydroxygambogic acid involves its interaction with molecular targets and pathways that regulate cell proliferation and apoptosis. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits the activity of certain enzymes involved in cell survival pathways, leading to cell death .

Comparison with Similar Compounds

  • Gambogic acid
  • Gambogenic acid
  • Morellic acid
  • Desoxymorellin

Comparison: 8,8a-Dihydro-8-hydroxygambogic acid is unique due to its specific structural features, such as the presence of a hydroxyl group at the 8-position and its dihydro form. These structural differences contribute to its distinct biological activities compared to other similar compounds like gambogic acid and gambogenic acid .

Properties

Molecular Formula

C38H46O9

Molecular Weight

646.8 g/mol

IUPAC Name

(Z)-4-[(1S,2S,8R,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13-/t24-,25-,27-,29-,36+,37?,38-/m0/s1

InChI Key

LJUARHDVFLLQMF-ARCSGUTISA-N

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H]([C@@H]([C@H]4C3=O)O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Origin of Product

United States

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